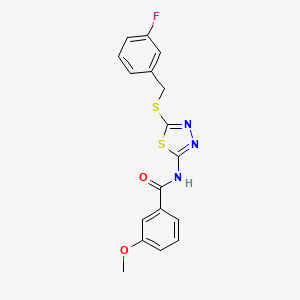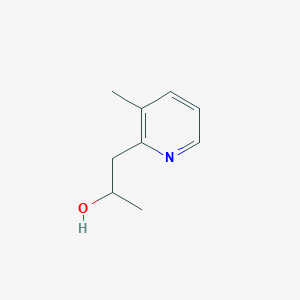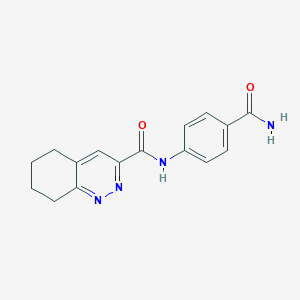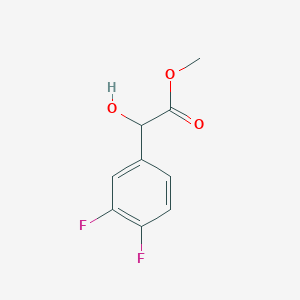
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-222: is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-222 is structurally related to other compounds in the series, such as OSM-S-106, and has been studied for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Scientific Research Applications
Chemistry: OSM-S-222 is used in the study of reaction mechanisms and the development of new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the optimization of reaction conditions .
Biology: In biological research, OSM-S-222 is studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, making it a valuable tool in the fight against malaria .
Medicine: The compound’s potential as an antimalarial drug is of significant interest in medical research. Studies have focused on its efficacy, toxicity, and resistance development, with promising results indicating its potential as a new therapeutic agent .
Industry: In the pharmaceutical industry, OSM-S-222 serves as a lead compound for the development of new antimalarial drugs. Its open-source nature allows for collaborative research and development, accelerating the discovery of effective treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-222 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to various reactions to form the desired aminothienopyrimidine structure. Key steps include halogenation, amination, and the formation of boronate esters .
Industrial Production Methods: While specific industrial production methods for OSM-S-222 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: OSM-S-222 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly halogenation and amination, are crucial in the synthesis and modification of OSM-S-222.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using reagents like bromine or chlorine, while amination involves the use of amines and catalysts.
Major Products: The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further studied for their biological activity and potential therapeutic applications.
Mechanism of Action
OSM-S-222 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, effectively blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound identified in the same series.
Uniqueness: OSM-S-222 is unique in its specific inhibition of the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This targeted mechanism of action, combined with its open-source development, sets it apart from other antimalarial compounds. Its structural modifications also provide opportunities for further optimization and development of more potent derivatives .
properties
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBVAIULMGGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

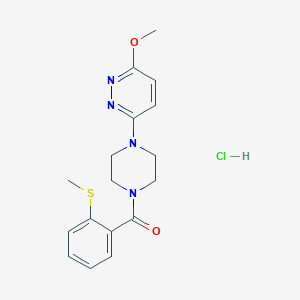
![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)
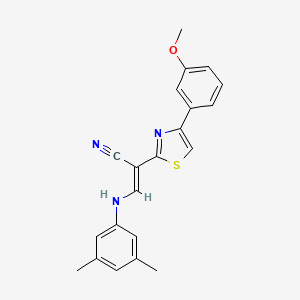
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)

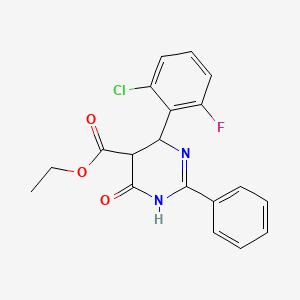

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)
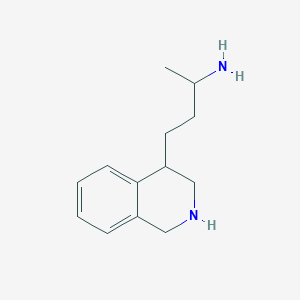
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)
